Ethylene dimethanesulfonate

Description

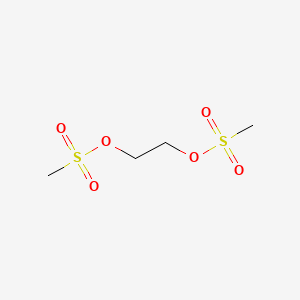

antispermatogenic agent; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyloxyethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQFARNGNIZGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52410-74-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-[(methylsulfonyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52410-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40196931 | |

| Record name | Ethylene dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4672-49-5 | |

| Record name | 1,2-Ethanediol, 1,2-dimethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene dimethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methanesulfonyloxy)ethyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANE DIMETHANESULPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8V7BJ66Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethylene Dimethanesulfonate: A Comprehensive Technical Guide to its Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) dimethanesulfonate (EDS), a diester of ethylene glycol and methanesulfonic acid, is a potent and selective Leydig cell toxicant. Its ability to specifically ablate the Leydig cell population in the testes of certain species has made it an invaluable tool in the study of androgen function and Leydig cell biology. This technical guide provides an in-depth overview of the synthesis of ethylene dimethanesulfonate, its key chemical and physical properties, and a detailed examination of its mechanism of action, particularly the signaling pathways involved in inducing Leydig cell apoptosis. Detailed experimental protocols for its synthesis and in vitro/in vivo studies are also presented to facilitate further research and application in drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] It is a non-volatile methanesulfonic diester of ethylene glycol and is considered a mild alkylating agent.[2][3] A comprehensive summary of its chemical and physical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | Ethane-1,2-diyl dimethanesulfonate | [4] |

| Synonyms | Ethylene glycol dimesylate, 1,2-Bis(mesyloxy)ethane, EDS | [1][5] |

| CAS Number | 4672-49-5 | [1] |

| Molecular Formula | C₄H₁₀O₆S₂ | [1][3] |

| Molecular Weight | 218.25 g/mol | [1][3] |

| Melting Point | 35-36 °C | [1][6] |

| Boiling Point | 328.93°C (rough estimate) | [1] |

| Density | 1.400 g/cm³ (estimate) | [1] |

| Solubility | Chloroform (Sparingly, Heated), Methanol (Very Slightly) | [1] |

| Appearance | White to Off-White Solid | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1][7] |

Synthesis of this compound

The synthesis of this compound is analogous to that of busulfan (B1668071) (1,4-butanediol dimethanesulfonate), involving the reaction of ethylene glycol with a methanesulfonylating agent, such as methanesulfonyl chloride or methanesulfonic anhydride (B1165640), in the presence of a base.[8][9] The use of methanesulfonic anhydride is often preferred to avoid the formation of chlorinated byproducts.[9]

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from Busulfan Synthesis)

This protocol is adapted from the synthesis of busulfan, substituting 1,4-butanediol (B3395766) with ethylene glycol.[9]

Materials:

-

Ethylene glycol

-

Methanesulfonic anhydride

-

Triethylamine (or Pyridine)

-

Acetone (or Acetonitrile)

-

Deionized water

-

Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

In a four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add methanesulfonic anhydride and a suitable solvent (e.g., acetone).

-

Cool the mixture to -20°C to 5°C with constant stirring under a nitrogen atmosphere.

-

In a separate beaker, dissolve ethylene glycol in a mixture of the solvent and a base (e.g., triethylamine).

-

Slowly add the ethylene glycol solution to the cooled methanesulfonic anhydride solution via the dropping funnel, maintaining the reaction temperature between -20°C and 35°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Quench the reaction by the slow addition of deionized water, while keeping the temperature below 30°C.

-

Add more deionized water to precipitate the crude product and stir for approximately one hour.

-

Collect the white solid product by suction filtration.

-

Wash the filter cake thoroughly with deionized water and then with a small amount of cold solvent (e.g., acetone) to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent to yield pure this compound.

Note: The molar ratios of reactants (ethylene glycol:methanesulfonic anhydride:base) should be optimized for best results, with typical ratios being in the range of 1.0:2.0-10.0:4.0-15.0.[9]

Mechanism of Action and Signaling Pathways

This compound is a selective cytotoxic agent that induces apoptosis in mature Leydig cells, leading to a significant reduction in testosterone (B1683101) levels.[2][10] This selective toxicity is not observed in immature Leydig cells.[11]

Role of Glutathione (B108866)

The selective toxicity of EDS towards adult Leydig cells appears to be linked to intracellular glutathione (GSH) levels.[6][11] Studies have shown that depleting intracellular GSH with buthionine sulfoximine (B86345) (BSO), a specific inhibitor of GSH synthesis, renders Leydig cells less sensitive to the cytotoxic effects of EDS.[6][11] Conversely, restoring GSH levels abolishes this protective effect.[6][11] This suggests that the mechanism of EDS-induced cell death may involve the conjugation of EDS or its metabolites with GSH, leading to cellular depletion of this critical antioxidant and subsequent oxidative stress.

Apoptotic Signaling Pathway

The apoptotic cell death induced by this compound in Leydig cells is a programmed process involving specific signaling cascades. The cytotoxic effects are independent of new protein synthesis and cytochrome P450 enzyme activity.[6][11]

The primary apoptotic pathway activated by EDS involves the Fas/FasL system and the activation of caspase-3 .[1][2][8] Following EDS administration, there is an increase in the expression of both Fas receptor (Fas) and Fas ligand (FasL) on Leydig cells.[2] The engagement of Fas by FasL initiates a downstream signaling cascade that culminates in the activation of effector caspases, such as caspase-3.[1][8] Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[1][8] Interestingly, members of the Bcl-2 family of proteins do not appear to be involved in this process.[2]

Caption: Signaling pathway of this compound-induced apoptosis in Leydig cells.

Furthermore, stimulation of the cAMP pathway has been shown to potentially mitigate the apoptotic effects of EDS, suggesting a point of therapeutic intervention or a counter-regulatory mechanism.[12]

Experimental Protocols for Biological Studies

In Vivo Administration

For in vivo studies in rats, this compound is typically administered via subcutaneous injection.[2][6]

Preparation of Dosing Solution:

A common vehicle for EDS administration consists of a mixture of solvents to ensure its solubility.[13]

-

Protocol 1: A stock solution can be prepared by dissolving EDS in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration should be ≥ 2.5 mg/mL.[13]

-

Protocol 2: Alternatively, a solution of 10% DMSO and 90% corn oil can be used.[13]

Administration:

-

A typical dosage for ablating Leydig cells in adult rats is a single subcutaneous injection of 75 mg/kg.[2][6]

In Vitro Cell Culture Experiments

For in vitro studies, Leydig cells are cultured and treated with varying concentrations of this compound.

Cell Culture and Treatment:

-

Isolate and culture Leydig cells from the desired species and age group according to standard protocols.

-

Prepare a stock solution of EDS in a suitable solvent such as DMSO.

-

Treat the cultured Leydig cells with different concentrations of EDS. Effective concentrations for inducing apoptosis in rat Leydig cells are in the range of 1-2 mM.[12]

-

Incubate the cells for the desired time period (e.g., 24 hours) to observe the effects.

Assessment of Cytotoxicity and Apoptosis:

-

Cell Viability: Assess cell viability using methods such as the MTT assay or Trypan Blue exclusion.

-

Testosterone Production: Measure testosterone levels in the culture medium using ELISA or RIA to assess Leydig cell function.

-

Apoptosis Detection: Apoptosis can be detected by various methods, including:

-

DNA Laddering: Agarose gel electrophoresis of extracted DNA to visualize the characteristic ladder pattern of fragmented DNA.[12]

-

TUNEL Assay: To detect DNA fragmentation in situ.

-

Caspase-3 Activity Assay: To measure the activity of activated caspase-3.[8]

-

Western Blotting: To analyze the expression levels of key apoptotic proteins like Fas, FasL, and cleaved caspase-3.[2]

-

Conclusion

This compound is a valuable chemical tool for researchers studying testicular function and androgen-dependent processes. Its well-defined synthesis and specific mechanism of action in inducing Leydig cell apoptosis provide a robust model for investigating cell death pathways and the role of androgens in various physiological and pathological conditions. The detailed protocols and pathway diagrams presented in this guide are intended to support the scientific community in utilizing EDS for further discoveries in reproductive biology and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Leydig cell apoptosis after the administration of ethane dimethanesulfonate to the adult male rat is a Fas-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethane dimethanesulfonate - Wikipedia [en.wikipedia.org]

- 5. 1,2-Ethanediol, 1,2-dimethanesulfonate | C4H10O6S2 | CID 20796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20210228527A1 - Busulfan composition, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 8. Caspase-3 activation is required for Leydig cell apoptosis induced by ethane dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102408363A - Synthesis method of busulfan - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]

- 12. Specific dose-dependent effects of ethane 1,2-dimethanesulfonate in rat and mouse Leydig cells and non-steroidogenic cells on programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Ethylene Dimethanesulfonate (EDS): An In-depth Technical Guide on its Mechanism of Action in Leydig Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) dimethanesulfonate (EDS) is an alkylating agent renowned for its selective and potent cytotoxic effects on adult Leydig cells in the testes of certain species, particularly rats. This specificity has established EDS as an invaluable tool in the study of Leydig cell biology, testicular function, and androgen-dependent processes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying EDS-induced Leydig cell ablation, detailing its impact on steroidogenesis, the induction of apoptosis, and subsequent cell regeneration. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development engaged in reproductive toxicology and endocrinology.

Introduction

Leydig cells, located in the interstitial compartment of the testes, are the primary source of testosterone (B1683101), a hormone crucial for spermatogenesis and the maintenance of male secondary sexual characteristics.[1][2] The targeted destruction of these cells by ethylene dimethanesulfonate provides a unique model to investigate the consequences of acute androgen depletion and the dynamics of Leydig cell repopulation.[3][4] Understanding the precise mechanism of action of EDS is critical for its application in research and for elucidating the fundamental processes of Leydig cell homeostasis.

Cytotoxic Effects and Cellular Specificity

EDS exhibits a remarkable specificity for Leydig cells in adult rats, while Leydig cells from immature rats and mice, as well as other testicular cell types like Sertoli cells, remain largely unaffected.[5][6] This selectivity is thought to be related to the metabolic state and specific protein expression profile of mature rat Leydig cells.[5][7] The cytotoxic response develops as rat Leydig cells mature.[5] Following a single in vivo administration, degenerative changes in Leydig cells are observable within 12-16 hours, with widespread cell death occurring by 24-48 hours.[3][8] By 72 hours to 7 days post-injection, mature Leydig cells are virtually absent from the testicular interstitium.[3][4]

Mechanism of Action: Inhibition of Steroidogenesis and Induction of Apoptosis

The primary mechanism of action of EDS in Leydig cells involves a dual effect: the rapid inhibition of steroidogenesis followed by the induction of programmed cell death (apoptosis).

Inhibition of Steroidogenesis

EDS directly inhibits testosterone production in mature rat Leydig cells.[5] This inhibition occurs at a step between the cyclic adenosine (B11128) monophosphate (cAMP) activation of protein kinase and the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1).[2][9][10] While LH-stimulated cAMP production is not affected, the subsequent steps leading to cholesterol transport into the mitochondria and its conversion to pregnenolone (B344588) are impaired.[6] Specifically, EDS has been shown to decrease the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in steroidogenesis.[11] This leads to a rapid decline in both testicular and serum testosterone levels.[3][12]

Induction of Apoptosis

The cytotoxic effect of EDS is primarily mediated through the induction of apoptosis.[13] This is evidenced by characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, as well as biochemical markers like DNA laddering.[13][14]

The apoptotic signaling cascade initiated by EDS in Leydig cells involves the following key pathways:

-

Fas-Mediated Pathway: EDS administration leads to an upregulation of both the Fas receptor (Fas) and its ligand (FasL) in Leydig cells.[15] The interaction between Fas and FasL is a well-established trigger for apoptosis in various cell types. The intensity of staining for both proteins increases in the early stages of apoptosis.[15]

-

Caspase Activation: The execution phase of apoptosis is carried out by a family of proteases called caspases. EDS treatment results in the activation of caspase-3, a key executioner caspase.[16] Procaspase-3 levels decrease, while the cleaved, active form of caspase-3 appears around 12 hours post-EDS injection and increases thereafter.[16] Inhibition of caspase-3 in vitro has been shown to significantly suppress EDS-induced Leydig cell apoptosis.[16]

-

Role of Glutathione (B108866): The intracellular glutathione (GSH) levels appear to play a crucial role in the sensitivity of Leydig cells to EDS. Depletion of intracellular GSH with buthionine sulfoximine (B86345) (BSO) renders adult rat Leydig cells less sensitive to the cytotoxic effects of EDS.[17] This suggests that the mechanism of EDS-induced cell death may involve the conjugation of EDS with GSH, leading to the formation of a toxic intermediate.

It is noteworthy that the Bcl-2 family of proteins (including Bcl-2, Bcl-xl, Bax, Bak, and Bcl-w) does not seem to be involved in the initiation of EDS-induced Leydig cell apoptosis.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of EDS on Leydig cells.

Table 1: In Vivo Effects of a Single Dose of EDS in Adult Rats

| Parameter | Time Post-EDS | Observation | Reference(s) |

| Leydig Cell Number | 12-18 hours | Numbers begin to decline | [15] |

| 24-48 hours | Gross degenerative changes in all observed Leydig cells | [3] | |

| 4-14 days | Intact Leydig cells not identifiable | [3] | |

| 21 days | Small, newly formed Leydig cells visible | [3][12] | |

| 45-49 days | Leydig cell population appears normal/restored | [3][4] | |

| Serum Testosterone | 2 days | Decreased to castrate levels | [3] |

| 7 days | Undetectable levels | [12] | |

| 21 days | Re-establishment of normal levels begins | [4] | |

| LH Receptors (hCG binding) | 24 hours | Receptor concentration is low | [3] |

| 4 days | Almost zero | [3] | |

| Apoptosis | 24 hours | Maximal apoptosis observed | [15] |

| In vivo | 20-fold increase in apoptotic cells in interstitial preparations | [13] |

Table 2: In Vitro Effects of EDS on Rat Leydig Cells

| Parameter | EDS Concentration | Time | Observation | Reference(s) |

| EC50 (hCG-stimulated Testosterone Production) | 370 µM | 50% inhibition | [9] | |

| EC50 (Testosterone Production) | 60 µg/ml | 50% inhibition | [17] | |

| EC50 ([35S]methionine incorporation) | 95 µg/ml | 50% inhibition | [17] | |

| Cell Morphology | 750 µg/ml | 24 hours | Cells become rounded up | [13] |

| Apoptosis | 750 µg/ml | 24 hours | Maximum of 25% of detached cells are apoptotic | [13] |

| ATP Levels | 75 µg/ml | 24 hours | No effect | [5][6] |

| 75 µg/ml | 72 hours | Almost zero | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of EDS-Induced Apoptosis in Leydig Cells

Caption: EDS-induced apoptotic signaling pathway in Leydig cells.

Experimental Workflow for In Vivo Study of EDS Effects

Caption: A typical experimental workflow for in vivo studies of EDS.

Detailed Experimental Protocols

In Vivo Administration of EDS

-

Animal Model: Adult male Sprague-Dawley rats (e.g., 90 days old) are commonly used.

-

EDS Preparation: this compound is dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 1:4 v/v).

-

Administration: A single intraperitoneal (i.p.) injection is administered at a dose typically ranging from 75 mg/kg to 100 mg/kg body weight.[3][4]

-

Time Course: Animals are euthanized at various time points post-injection (e.g., 12 hours, 24 hours, 2, 4, 7, 14, 21, and 45 days) to study the time course of Leydig cell destruction and regeneration.[3]

-

Sample Collection: At the time of euthanasia, blood is collected for hormone analysis (serum testosterone, LH, FSH). Testes are collected for histological analysis, protein extraction, and RNA isolation.

Leydig Cell Isolation and In Vitro Culture

-

Testicular Decapsulation and Digestion: Testes are decapsulated, and seminiferous tubules are dissociated by enzymatic digestion, typically with collagenase (e.g., 0.25 mg/ml) in a shaking water bath at 34°C.

-

Cell Purification: The resulting interstitial cell suspension is filtered to remove tubular fragments. Leydig cells are then purified from the crude interstitial cell preparation using a Percoll or Metrizamide density gradient.[13]

-

Cell Culture: Purified Leydig cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with serum and antibiotics. Cells are allowed to attach before treatment.

-

In Vitro EDS Treatment: EDS, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., 100-1000 µg/ml) for different durations (e.g., 3, 6, 12, 24 hours) to assess its direct effects on Leydig cell viability, steroidogenesis, and apoptosis.[13][16]

Apoptosis Assays

-

DNA Laddering: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. DNA is extracted from treated Leydig cells and subjected to agarose (B213101) gel electrophoresis. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[13]

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation in situ. Testicular sections or cultured cells are incubated with TdT enzyme and labeled nucleotides, which incorporate into the 3'-OH ends of fragmented DNA. Labeled cells are then visualized by microscopy.

-

Fluorescent Microscopy: Cells are stained with DNA-binding dyes such as acridine (B1665455) orange or Hoechst 33342. Apoptotic cells are identified by their condensed and fragmented nuclei.[13]

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from isolated Leydig cells or whole testes using a suitable lysis buffer.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for proteins of interest (e.g., Caspase-3, Fas, FasL, StAR, Bcl-2 family members). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate.[15][16]

Immunohistochemistry (IHC)

-

Tissue Preparation: Testes are fixed in a suitable fixative (e.g., Bouin's solution or 4% paraformaldehyde), embedded in paraffin, and sectioned.

-

Antigen Retrieval: Sections are treated to unmask the antigenic sites.

-

Immunostaining: Sections are incubated with primary antibodies against specific markers (e.g., 3β-HSD for Leydig cells, Fas, FasL). This is followed by incubation with a labeled secondary antibody and a detection system to visualize the localization of the target protein within the testicular tissue.[15]

Leydig Cell Regeneration Post-EDS Treatment

Following the complete ablation of the existing Leydig cell population, a new generation of Leydig cells arises from progenitor or stem cells within the testicular interstitium.[4][18] This regeneration process begins around 21 days post-EDS administration and the Leydig cell population is fully restored by approximately 49-90 days.[4][12] The regenerated Leydig cells are functionally competent and restore testosterone production to normal levels.[4][10] This model is therefore extremely valuable for studying the lineage and differentiation of Leydig cells.

Conclusion

This compound is a powerful and specific tool for the in vivo and in vitro study of Leydig cell function. Its mechanism of action is multifaceted, involving a rapid inhibition of steroidogenesis followed by the induction of a Fas- and caspase-3-dependent apoptotic pathway. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for researchers utilizing EDS to explore testicular physiology, androgen action, and the dynamics of cell populations within the male reproductive system. The predictable and complete regeneration of Leydig cells following EDS-induced ablation further extends its utility as a model for studying stem cell biology and tissue regeneration.

References

- 1. Leydig cell - Wikipedia [en.wikipedia.org]

- 2. Leydig cells: formation, function, and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethane dimethane sulphonate (EDS) specifically inhibits LH stimulated steroidogenesis in Leydig cells isolated from mature rats but not in cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leydig cell resistance to the cytotoxic effect of ethylene dimethanesulphonate in the adult rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific destruction of Leydig cells in mature rats after in vivo administration of ethane dimethyl sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro/in vivo effects of ethane dimethanesulfonate on Leydig cells of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steroidogenic Fate of the Leydig Cells that Repopulate the Testes of Young and Aged Brown Norway Rats after Elimination of the Preexisting Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alterations of gene profiles in Leydig-cell-regenerating adult rat testis after ethane dimethane sulfonate-treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leydig cell apoptosis in response to ethane dimethanesulphonate after both in vivo and in vitro treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specific dose-dependent effects of ethane 1,2-dimethanesulfonate in rat and mouse Leydig cells and non-steroidogenic cells on programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Leydig cell apoptosis after the administration of ethane dimethanesulfonate to the adult male rat is a Fas-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

Ethylene Dimethanesulfonate (EDS): A Technical Guide to its Primary Research Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylene dimethanesulfonate (EDS) is a potent and highly specific cytotoxic agent primarily utilized in research for the selective ablation of Leydig cells in the testes of adult rats. This unique property makes EDS an invaluable tool for investigating the consequences of acute androgen deprivation and the subsequent processes of Leydig cell regeneration. This technical guide provides an in-depth overview of the core applications of EDS, including detailed experimental protocols, quantitative data on its physiological effects, and visualizations of the key cellular and signaling pathways involved.

Introduction

This compound (CH₃SO₂OCH₂CH₂OSO₂CH₃) is an alkylating agent that exhibits a remarkable and species-specific toxicity towards testicular Leydig cells, the primary source of testosterone (B1683101) in males.[1] Its ability to induce rapid and complete, yet reversible, elimination of these cells in rats has established it as a cornerstone model for studying a wide range of biological processes, including:

-

Androgen deprivation: Investigating the physiological and behavioral effects of acute testosterone loss.

-

Leydig cell biology: Studying the function, regulation, and life cycle of Leydig cells.

-

Stem cell biology and tissue regeneration: Elucidating the mechanisms of Leydig cell progenitor differentiation and testicular tissue repair.[2]

-

Spermatogenesis: Examining the androgen-dependence of sperm production.[3]

-

Reproductive toxicology: Assessing the impact of Leydig cell dysfunction on male fertility.[4]

This guide will delve into the technical aspects of using EDS as a research tool, providing the necessary information for its effective and reproducible application in a laboratory setting.

Mechanism of Action

The cytotoxic effect of this compound (EDS) on Leydig cells is primarily mediated through the induction of apoptosis.[5] As an alkylating agent, EDS likely modifies cellular macromolecules, leading to a cascade of events culminating in programmed cell death.

The apoptotic pathway initiated by EDS in Leydig cells involves the activation of caspase-3, a key executioner caspase.[6] Studies have shown that following EDS administration, there is a time-dependent increase in the cleaved, active form of caspase-3, which coincides with the appearance of DNA fragmentation, a hallmark of apoptosis.[6] The process appears to be dependent on intracellular glutathione (B108866) levels, suggesting a role for oxidative stress in the mechanism of EDS-induced cytotoxicity.[7]

Data Presentation

In Vivo Dosage and Species Specificity

The cytotoxic effect of EDS is highly species-dependent, with rats being particularly sensitive.[1] Mice, for instance, are notably more resistant.[1] The standard effective dose for complete Leydig cell ablation in adult rats is a single intraperitoneal injection.

| Species | Route of Administration | Effective Dose for Leydig Cell Ablation | Reference(s) |

| Rat (adult) | Intraperitoneal (i.p.) | 75 mg/kg | [8][9] |

| Rat (adult) | Intraperitoneal (i.p.) | 100 mg/kg | [10] |

| Mouse | Intraperitoneal (i.p.) | Resistant at doses effective in rats | [1] |

Timeline of Hormonal Changes in Adult Rats following a Single 75 mg/kg i.p. Dose of EDS

The administration of EDS leads to a rapid and predictable series of changes in circulating hormone levels.

| Time Post-EDS Administration | Serum Testosterone Level | Serum Luteinizing Hormone (LH) Level | Serum Follicle-Stimulating Hormone (FSH) Level | Leydig Cell Status | Reference(s) |

| 12 hours | Significantly decreased | Starting to increase | No significant change | Degenerative changes observed | [10] |

| 2 days | Castrate levels | Significantly elevated | Elevated | Majority of Leydig cells destroyed | [10] |

| 7 days | Undetectable | Markedly elevated | Significantly elevated | Complete absence of mature Leydig cells | [11] |

| 14 days | Undetectable | Remains elevated | Remains elevated | Absence of mature Leydig cells | [12] |

| 21 days | Begins to recover | Begins to decrease | Begins to decrease | Appearance of new, small Leydig cells | [12] |

| 35 days | Approaching normal levels | Approaching normal levels | Approaching normal levels | Repopulation with maturing Leydig cells | [13] |

| 49-60 days | Normal levels | Normal levels | Normal levels | Fully regenerated Leydig cell population | [12] |

Experimental Protocols

Preparation of EDS for In Vivo Administration

Materials:

-

This compound (EDS) powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Corn oil or a mixture of PEG300, Tween-80, and Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of EDS powder in a sterile microcentrifuge tube.

-

Dissolve the EDS in a small volume of DMSO. For example, for a final solution in corn oil, dissolve the EDS in 10% of the final volume with DMSO.[14]

-

Add the vehicle (e.g., corn oil or the PEG300/Tween-80/Saline mixture) to the desired final concentration. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[14]

-

Vortex the solution vigorously until the EDS is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[14]

-

Prepare the solution fresh on the day of injection.

In Vivo Leydig Cell Ablation in Rats

Materials:

-

Adult male rats (e.g., Sprague-Dawley or Wistar, 90-120 days old)

-

Prepared EDS solution

-

Sterile syringes and needles (e.g., 25-gauge)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Weigh each rat to determine the precise volume of EDS solution to be injected.

-

Administer a single intraperitoneal (i.p.) injection of EDS at a dose of 75 mg/kg body weight.

-

House the animals under standard laboratory conditions.

-

Monitor the animals for any adverse effects.

-

At the desired time points post-injection, animals can be euthanized for tissue collection (e.g., testes, epididymis, blood for hormone analysis).

Histological Assessment of Leydig Cell Ablation

Materials:

-

Testes collected from control and EDS-treated rats

-

Bouin's fixative or 10% neutral buffered formalin

-

Ethanol (B145695) series for dehydration

-

Xylene or other clearing agent

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) staining reagents

-

Microscope

Procedure:

-

Immediately after collection, fix the testes in Bouin's solution for 24 hours or in 10% neutral buffered formalin.

-

Process the fixed tissues through a graded series of ethanol for dehydration, clear in xylene, and embed in paraffin wax.

-

Section the paraffin-embedded tissues at a thickness of 5-7 µm using a microtome.

-

Mount the sections on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Dehydrate, clear, and mount the stained sections with a coverslip.

-

Examine the sections under a light microscope to assess the presence or absence of Leydig cells in the interstitial space of the testes. In successfully treated animals, a complete lack of identifiable Leydig cells should be observed between 3 and 14 days post-EDS administration.[10][12]

Off-Target Effects and Considerations

While EDS is remarkably specific for Leydig cells in rats at standard doses, it is important to be aware of potential off-target effects, especially at higher concentrations or in different species.

-

Sertoli Cells: At sublethal doses (0.3-0.5 mM in vitro), EDS can inhibit the function of Sertoli cells, as evidenced by decreased transferrin production.[15] Higher doses (2.7 mM) are lethal to Sertoli cells in culture.[15]

-

Seminiferous Epithelium: While the primary effects on spermatogenesis are considered secondary to testosterone withdrawal, some studies suggest a possible direct cytotoxic effect of EDS on the seminiferous epithelium.[16]

-

Adrenal Cortex: At doses effective for Leydig cell ablation, EDS has been shown to have a deleterious effect on the steroidogenic cells of the adrenal cortex in male rats.[17]

-

Epididymis: EDS can have direct effects on the epididymis that are independent of testosterone levels, leading to changes in sperm motility and the formation of sperm granulomas.[4][18]

Conclusion

This compound is a powerful and indispensable tool for researchers in reproductive biology, endocrinology, and toxicology. Its selective cytotoxicity towards Leydig cells in the adult rat provides a robust and reproducible model for studying the multifaceted consequences of androgen deprivation and the remarkable regenerative capacity of the testis. By understanding the technical nuances of its application, as outlined in this guide, researchers can effectively harness the potential of EDS to advance our knowledge of male reproductive health and disease.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Generation of Leydig-like cells: approaches, characterization, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sav.sk [sav.sk]

- 4. Ethylene dimethane sulfonate (EDS) ablation of Leydig cells in adult rat depletes testosterone resulting in epididymal sperm granuloma: Testosterone replacement prevents granuloma formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leydig cell apoptosis in response to ethane dimethanesulphonate after both in vivo and in vitro treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase-3 activation is required for Leydig cell apoptosis induced by ethane dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histological changes of the testis and epididymis in adult rats as a result of Leydig cell destruction after ethane dimethane sulfonate treatment: a morphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of ethane dimethane sulfonate on the functional structure of the adult rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound inhibits the function of Sertoli cells in culture at sublethal doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Does ethane 1,2-dimethanesulphonate (EDS) have a direct cytotoxic effect on the seminiferous epithelium of the rat testis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of ethane dimethanesulfonate on the structure of adult male rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Multiple effects of ethane dimethanesulfonate on the epididymis of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylene Dimethanesulfonate: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, biological activity, and experimental applications of Ethylene (B1197577) Dimethanesulfonate (EDS), a potent and selective Leydig cell toxicant.

This technical guide provides a thorough overview of Ethylene Dimethanesulfonate (EDS), a crucial tool for researchers in reproductive biology, toxicology, and endocrinology. This document details its chemical characteristics, mechanism of action, and established experimental protocols, offering a valuable resource for scientists and drug development professionals.

Core Chemical and Physical Properties

This compound, a diester of ethylene glycol and methanesulfonic acid, is a non-volatile, mild alkylating agent.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 4672-49-5 | [2][3][4][5][6] |

| Molecular Formula | C4H10O6S2 | [2][3][4][6] |

| Molecular Weight | 218.25 g/mol | [2][3][4][5][6] |

Mechanism of Action: Selective Leydig Cell Apoptosis

The primary and most studied biological effect of this compound is its ability to selectively induce apoptosis in testicular Leydig cells, the primary source of testosterone.[1][7] This specificity makes EDS an invaluable tool for creating experimental models of androgen deficiency to study the consequences of Leydig cell loss and the dynamics of their regeneration.

The cytotoxic effects of EDS are particularly pronounced in adult rats, while Leydig cells of immature rats and mice exhibit significantly lower sensitivity.[2][8][9] This species- and age-dependent sensitivity is a critical consideration in experimental design.

The apoptotic process initiated by EDS involves several key signaling pathways:

-

Fas-Mediated Apoptosis: Studies have shown that EDS administration leads to an upregulation of the Fas receptor and its ligand (FasL) in Leydig cells.[10] The engagement of the Fas receptor by FasL is a well-established trigger for the extrinsic apoptotic pathway.[10]

-

Caspase-3 Activation: As a key executioner caspase, caspase-3 is activated in response to EDS treatment.[11][12] Its activation is a critical step in the apoptotic cascade, leading to the cleavage of cellular substrates and ultimately, cell death.[11] Immunohistochemical analyses have shown a translocation of active caspase-3 to the nucleus in apoptotic Leydig cells.[11][12]

-

Role of Intracellular Glutathione (B108866): The cytotoxicity of EDS in adult rat Leydig cells appears to be linked to intracellular glutathione (GSH) levels.[13] Depletion of GSH can sensitize Leydig cells to EDS-induced apoptosis, suggesting that GSH plays a protective role.[13]

The following diagram illustrates the proposed signaling pathway for EDS-induced Leydig cell apoptosis.

References

- 1. This compound | 4672-49-5 [chemicalbook.com]

- 2. In vitro effects of ethylene-dimethane sulfonate (EDS) on Leydig cells: inhibition of steroid production and cytotoxic effects are dependent on species and age of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of ethylene dimethane sulphonate (EDS) on rat Leydig cells: evidence to support a connective tissue origin of Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro/in vivo effects of ethane dimethanesulfonate on Leydig cells of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound destroys Leydig cells in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Specific destruction of Leydig cells in mature rats after in vivo administration of ethane dimethyl sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound effects on gene promoter activities related to the endocrine function of immortalized Leydig cell lines R2C and MA-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leydig cell apoptosis after the administration of ethane dimethanesulfonate to the adult male rat is a Fas-mediated process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Caspase-3 activation is required for Leydig cell apoptosis induced by ethane dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism by which ethane dimethanesulfonate kills adult rat Leydig cells: involvement of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylene Dimethanesulfonate (EDS): A Comprehensive Technical Guide to its Application as a Selective Leydig Cell Ablation Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene dimethanesulfonate (EDS) has established itself as an invaluable research tool for the selective ablation of adult Leydig cells in the testes of certain species, most notably the rat. This targeted cytotoxicity allows for the creation of a transient androgen-deficient model, providing a unique platform to investigate the intricate processes of testicular steroidogenesis, spermatogenesis, and the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the discovery and history of EDS as a research tool, its mechanism of action, detailed experimental protocols for its use, and a summary of the expected quantitative outcomes. Furthermore, this guide includes detailed diagrams of the key signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this powerful compound in reproductive biology and drug development.

Discovery and History

This compound, a simple diester of methanesulfonic acid, was initially investigated for its potential as an antifertility agent. Its unique ability to selectively destroy adult Leydig cells in the rat testis was a pivotal discovery that transitioned its use from a potential contraceptive to a powerful experimental tool. Early studies demonstrated that a single administration of EDS to adult male rats resulted in the complete disappearance of Leydig cells from the testicular interstitium within a few days.[1][2] This specific cytotoxicity was observed to be age- and species-dependent, with immature rat Leydig cells and mouse Leydig cells showing resistance to its effects.[3][4] This selective action provided researchers with a reversible model of androgen deprivation, as the Leydig cell population was observed to regenerate from progenitor cells within several weeks of a single EDS treatment.[1][2] This transient and specific nature of Leydig cell ablation has made EDS an indispensable tool for studying the consequences of acute testosterone (B1683101) deficiency and the subsequent recovery processes within the testis.

Mechanism of Action

The cytotoxic effect of this compound on adult rat Leydig cells is a multi-faceted process involving alkylation, depletion of intracellular glutathione (B108866), and the induction of apoptosis through a Fas-mediated pathway.

2.1. Alkylating Agent: EDS is an alkylating agent, meaning it can transfer an alkyl group to other molecules.[3][5] This property is central to its cytotoxic effects. It is believed that EDS alkylates various intracellular proteins and other macromolecules within the Leydig cell, leading to cellular dysfunction and triggering programmed cell death.[3][5]

2.2. Role of Glutathione: The selective toxicity of EDS in adult rat Leydig cells is intricately linked to intracellular glutathione (GSH) levels.[6] Studies have shown that depletion of GSH in Leydig cells significantly sensitizes them to the cytotoxic effects of EDS.[6] Conversely, treatments that increase intracellular GSH levels can protect Leydig cells from EDS-induced death.[6] This suggests that GSH plays a critical role in detoxifying EDS or its reactive metabolites. The lower sensitivity of immature rat Leydig cells to EDS may be related to differences in their glutathione metabolism.[6]

2.3. Induction of Apoptosis: EDS induces apoptosis, or programmed cell death, in adult Leydig cells.[7][8] This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[8] The apoptotic cascade is initiated through the Fas/FasL signaling pathway. Following EDS administration, there is an upregulation of both the Fas receptor (Fas) and its ligand (FasL) on the surface of Leydig cells.[7] The binding of FasL to Fas triggers the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), leading to the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of caspase-3 has been shown to be a critical step in the execution phase of EDS-induced Leydig cell apoptosis.[1][5] Interestingly, this apoptotic pathway appears to be independent of the Bcl-2 family of proteins, which are common regulators of apoptosis in other cell types.[7]

Signaling Pathway of EDS-Induced Leydig Cell Apoptosis

Caption: EDS-induced Leydig cell apoptosis pathway.

Quantitative Data Summary

The administration of EDS to adult male rats leads to predictable and quantifiable changes in Leydig cell number and circulating hormone levels. The following tables summarize typical data gathered from various studies.

Table 1: Timeline of Leydig Cell Ablation and Repopulation Following a Single Intraperitoneal Injection of EDS (75-100 mg/kg) in Adult Rats.

| Time Post-EDS | Leydig Cell Status | Observations |

| 12-24 hours | Degeneration begins | Morphological signs of apoptosis are visible.[1] |

| 2-4 days | Complete Ablation | No identifiable Leydig cells in the interstitium.[1][2] |

| 7-14 days | Leydig Cell Absence | Interstitium is devoid of mature Leydig cells.[2] |

| 21 days | Repopulation Begins | Small, newly differentiated Leydig cells appear.[1][2] |

| 35-49 days | Full Repopulation | Leydig cell numbers return to control levels.[2] |

Table 2: Hormonal Changes Following a Single Intraperitoneal Injection of EDS (75-100 mg/kg) in Adult Rats.

| Time Post-EDS | Serum Testosterone | Serum Luteinizing Hormone (LH) | Serum Follicle-Stimulating Hormone (FSH) |

| 2-4 days | Decreased to castrate levels (<1 ng/mL) | Significantly elevated | Significantly elevated |

| 7-14 days | Remains at castrate levels | Peaks to levels seen in castrated rats | Continues to be elevated |

| 21 days | Begins to increase | Starts to decline | Remains elevated |

| 28-35 days | Returns to near-normal levels | Returns to near-normal levels | Begins to decline |

| 49 days | Normal levels | Normal levels | Returns to normal levels |

Note: The exact values and timing can vary slightly depending on the rat strain, age, and specific experimental conditions.

Experimental Protocols

The following protocols provide a general framework for the use of EDS to induce Leydig cell ablation in adult rats.

Preparation and Administration of this compound

Materials:

-

This compound (EDS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Syringes and needles (e.g., 25-gauge)

Procedure:

-

Prepare a stock solution of EDS in DMSO. A common concentration is 1 g/mL.

-

On the day of injection, dilute the EDS stock solution in a vehicle of DMSO and sterile PBS. A commonly used ratio is 1:3 (v/v) of DMSO to PBS.

-

The final concentration should be calculated to deliver the desired dose (typically 75-100 mg/kg body weight) in a reasonable injection volume (e.g., 0.5-1.0 mL).

-

Administer the EDS solution to adult male rats (e.g., Sprague-Dawley, 90-120 days old) via a single intraperitoneal (IP) injection.

-

Control animals should be injected with the vehicle solution alone.

Isolation of Leydig Cells from Rat Testes

This protocol is for the isolation of Leydig cells for in vitro studies or analysis.

Materials:

-

Testes from control and EDS-treated rats

-

Medium 199 or DMEM/F12

-

Bovine serum albumin (BSA)

-

Collagenase (Type I or IV)

-

Percoll

-

Hanks' Balanced Salt Solution (HBSS)

-

Centrifuge

-

Sterile dissection tools

Procedure:

-

Euthanize the rat and surgically remove the testes.

-

Decapsulate the testes in a sterile petri dish containing ice-cold buffer (e.g., Medium 199 with 0.1% BSA).

-

Mince the testicular tissue and incubate with collagenase (e.g., 0.25-1.0 mg/mL in buffer) in a shaking water bath at 34-37°C for 15-30 minutes, or until the seminiferous tubules are dispersed.

-

Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove the tubules.

-

Centrifuge the filtrate at a low speed (e.g., 250 x g) for 10 minutes to pellet the interstitial cells.

-

Resuspend the cell pellet in buffer and purify the Leydig cells using a Percoll density gradient. A discontinuous gradient (e.g., 20%, 40%, 60%, 90%) or a continuous gradient can be used.

-

Centrifuge the gradient at a higher speed (e.g., 800 x g) for 20-30 minutes.

-

Collect the Leydig cell-enriched fraction (typically at the 40-60% interface for discontinuous gradients).

-

Wash the purified Leydig cells with buffer to remove the Percoll and resuspend in the appropriate culture or assay medium.

Hormone Assays and Histological Analysis

Hormone Assays:

-

Collect blood samples via cardiac puncture or tail vein at various time points after EDS administration.

-

Separate the serum and store at -20°C or -80°C until analysis.

-

Measure serum testosterone, LH, and FSH levels using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

Histological Analysis:

-

Fix testes in an appropriate fixative (e.g., Bouin's solution or 4% paraformaldehyde).

-

Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin (B1166041) or a methacrylate-based resin.

-

Section the tissue at a thickness of 5-7 µm.

-

Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment.

-

Perform immunohistochemistry for Leydig cell-specific markers (e.g., 3β-hydroxysteroid dehydrogenase) to identify and quantify Leydig cells.

Mandatory Visualizations

Experimental Workflow for EDS Administration and Analysis

Caption: Experimental workflow for EDS studies.

Conclusion

This compound is a robust and reliable tool for the selective and transient ablation of adult Leydig cells in the rat. Its well-characterized mechanism of action and predictable effects on the endocrine system make it an ideal model for studying a wide range of topics in male reproductive biology. By following the detailed protocols and understanding the expected quantitative outcomes presented in this guide, researchers can effectively utilize EDS to advance our knowledge of testicular function and dysfunction, and to aid in the development of novel therapeutic strategies for male reproductive disorders.

References

- 1. Identification of Rat Testicular Leydig Precursor Cells by Single-Cell-RNA-Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Depletion and repopulation of Leydig cells in the testes of aging brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of Leydig cells from rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of rat Leydig cells by density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of purified rat Leydig cells using continuous Percoll gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Ethylene Dimethanesulfonate: A Technical Guide to Solubility and Stability in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of ethylene (B1197577) dimethanesulfonate (EDS) in common solvents. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this alkylating agent. The information is presented to facilitate formulation development, experimental design, and the generation of reliable and reproducible results.

Physicochemical Properties of Ethylene Dimethanesulfonate

This compound (CAS: 4672-49-5) is a diester of ethylene glycol and methanesulfonic acid.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H10O6S2 | [2][3] |

| Molecular Weight | 218.25 g/mol | [2] |

| Melting Point | 35-36 °C | [1][4] |

| Boiling Point | 448.9 °C at 760 mmHg (estimated) | [2] |

| Density | 1.461 g/cm³ | [2] |

| LogP | 1.10 | [2] |

Solubility of this compound

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. Detailed quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively available in peer-reviewed literature. However, based on information from technical data sheets and supplier information, the following qualitative and quantitative solubility information has been compiled.

Summary of Solubility Data

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 95 mg/mL | No direct citation available |

| Chloroform | Sparingly Soluble (with heating) | [4] |

| Methanol | Very Slightly Soluble | [4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) | [5] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) | [5] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | [5] |

Note: The lack of comprehensive, publicly available quantitative solubility data highlights the necessity for experimental determination of EDS solubility in solvents relevant to specific research or development applications.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound in a given solvent. This method is based on the shake-flask method, a standard technique in the pharmaceutical industry.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Solvent of interest (e.g., water, ethanol, acetone, acetonitrile)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable analytical instrumentation)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, a filter tip can be used.

-

Centrifuge the collected supernatant at a high speed (e.g., 10,000 rpm for 10 minutes) to further remove any suspended solid particles.

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

The solubility is calculated from the measured concentration and the dilution factor.

-

Workflow for Solubility Determination

Stability of this compound

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are essential to determine the appropriate storage conditions and shelf-life.

Potential Degradation Pathways

As a sulfonate ester, this compound is susceptible to degradation, primarily through hydrolysis. The methanesulfonyl group is a good leaving group, making the ester bond liable to nucleophilic attack by water. This hydrolysis would lead to the formation of ethylene glycol and methanesulfonic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.

Proposed Hydrolysis of this compound

Storage and Handling Recommendations

Based on supplier recommendations, stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months) to minimize degradation.[5] It is also recommended to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.

Experimental Protocol for Stability Studies

A comprehensive stability study for this compound should include forced degradation studies and long-term stability testing under various conditions.

3.3.1. Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways, and to demonstrate the stability-indicating nature of the analytical method.

Procedure:

-

Preparation of Stressed Samples:

-

Prepare solutions of this compound in the solvent of interest.

-

Expose the solutions to a range of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solution at 60°C for 7 days.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

A control sample should be stored under normal conditions (e.g., protected from light at room temperature).

-

-

Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating analytical method (see Section 4).

-

Compare the chromatograms of the stressed samples with the control to identify degradation products.

-

Workflow for Forced Degradation Study

3.3.2. Long-Term Stability Study

Objective: To determine the shelf-life and appropriate storage conditions for this compound solutions.

Procedure:

-

Study Design:

-

Prepare solutions of this compound in the desired solvent and package them in the intended container closure system.

-

Store the samples under various temperature and humidity conditions as per ICH Q1A(R2) guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for accelerated testing).

-

-

Testing Schedule:

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

-

Analysis:

-

Analyze the samples for the concentration of this compound and the presence of any degradation products using a validated stability-indicating method.

-

Evaluate other relevant parameters such as appearance, pH, and color.

-

Analytical Methodology for Quantification

A validated analytical method is crucial for accurate solubility and stability testing. While a specific validated method for this compound was not found in the public literature, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.

Proposed HPLC-UV Method

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). Isocratic elution is likely sufficient.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is recommended.

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Method Validation Protocol

The proposed analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of the analyte.

-

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This should be assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound in common solvents. While some qualitative and semi-quantitative data exist, there is a clear need for comprehensive experimental studies to establish a detailed and quantitative understanding of these properties. The experimental protocols and analytical methodology proposed in this guide provide a framework for researchers and drug development professionals to generate the necessary data for their specific applications, ensuring the quality, reliability, and reproducibility of their work with this important compound.

References

- 1. Ethane dimethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:4672-49-5 | Chemsrc [chemsrc.com]

- 3. 1,2-Ethanediol, 1,2-dimethanesulfonate | C4H10O6S2 | CID 20796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4672-49-5 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

Basic toxicological profile of Ethylene dimethanesulfonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) dimethanesulfonate (EDS), a mild alkylating agent, is a methanesulfonic diester of ethylene glycol.[1][2] Primarily recognized for its selective and potent cytotoxic effects on testicular Leydig cells in mature rats, EDS serves as a valuable tool in reproductive toxicology and endocrinology research.[3][4] This technical guide provides a comprehensive overview of the basic toxicological profile of Ethylene dimethanesulfonate, summarizing key findings on its acute toxicity, genotoxicity, reproductive and developmental effects, and mechanism of action. All quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for pivotal studies are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its toxicological properties.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 4672-49-5 | [2] |

| Molecular Formula | C4H10O6S2 | [2] |

| Molecular Weight | 218.26 g/mol | [2] |

| Melting Point | 35-36°C | [2] |

| Boiling Point | 448.9°C at 760 mmHg | [2] |

| Density | 1.461 g/cm³ | [2] |

Acute Toxicity

The acute toxicity of this compound has been evaluated in rodent models, primarily through intraperitoneal administration.

| Species | Route of Exposure | LD50 (Lethal Dose, 50%) | Toxic Effects | Reference |

| Rat | Intraperitoneal | 150 mg/kg | Details of toxic effects not reported other than lethal dose value. | [2] |

| Mouse | Intraperitoneal | 250 mg/kg | Details of toxic effects not reported other than lethal dose value. | [2] |

Experimental Protocols: Acute Toxicity (LD50)

-

Test Substance: this compound (EDS).

-

Species: Rodent - rat and mouse.[2]

-

Route of Administration: Intraperitoneal injection.[2]

-

Dose: A range of doses were administered to determine the dose at which 50% of the test animals died.

-

Observation Period: Animals were observed for a specified period following administration to monitor for mortality and other signs of toxicity.

-

Endpoint: The primary endpoint was the calculation of the LD50 value.[2]

Genotoxicity

While this compound is an alkylating agent, detailed, publicly available studies specifically characterizing its genotoxic profile, such as the Ames test, are limited in the provided search results. It is important to distinguish its genotoxicity from the more extensively studied ethyl methanesulfonate (B1217627) (EMS). Further research is required to fully elucidate the genotoxic potential of EDS.

Carcinogenicity

Information regarding the carcinogenicity of this compound is not well-documented in the available literature. One source suggests it is "suspected of causing cancer" without providing supporting studies.[5] Comprehensive, long-term carcinogenicity bioassays in animal models are necessary to definitively assess this endpoint.

Reproductive and Developmental Toxicity

The most profound toxicological effect of this compound is its selective cytotoxicity towards testicular Leydig cells in mature rats, leading to significant reproductive consequences.[3][4]

Effects on Male Reproductive System

| Species | Dose and Route | Duration | Key Findings | Reference |

| Rat (mature) | 75 mg/kg (single injection) | Up to 72 hours | Degenerating Leydig cells observed within 16 hours. Plasma testosterone (B1683101) decreased to ~35% of control at 16 hours and <5% at 48 hours. | [3] |

| Rat (mature) | 100 mg/kg (single dose) | Up to 45 days | Most Leydig cells showed degenerative changes at 12 hours; all were degenerated by 24-48 hours. Leydig cells were absent at 4 and 14 days, with regeneration starting at 21 days. | [4] |

| Rat (mature) | 75 mg/kg (subcutaneous injection) | 7 days | Disrupted epididymal function and sperm granuloma formation due to testosterone depletion. | [1][2] |

| Rat | 250 mg/kg (Oral) | 10 days pre-mating | Reduced male fertility index. | [2] |

| Rat (neonatal) | 50 mg/kg/day (subcutaneous) | Days 4-15 of age | Testes were vestigial, and accessory male sexual organs were very small at 80 days of age. | [6] |

Developmental Toxicity

| Species | Dose and Route | Duration | Key Findings | Reference |

| Rat (male and female pups) | 50 mg/kg/day (subcutaneous) | Days 4-15 of age | Substantially depressed body weight gain in both sexes by 80 days of age. Delayed vaginal opening in females. | [6] |

Experimental Protocols: Leydig Cell Ablation and Reproductive Toxicity

-

Test Substance: this compound (EDS).

-

Species: Primarily adult male Sprague-Dawley or Wistar rats.[3][4]

-

Route of Administration: Typically a single intraperitoneal or subcutaneous injection.[1][3]

-

Dose: A common effective dose for Leydig cell ablation is 75 mg/kg.[1][3]

-

Endpoints:

-

Histopathology: Examination of testicular tissue for Leydig cell morphology and number.[3][4]

-